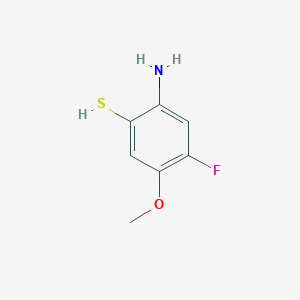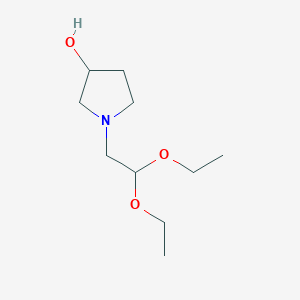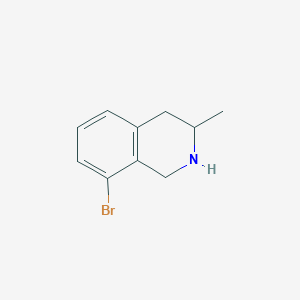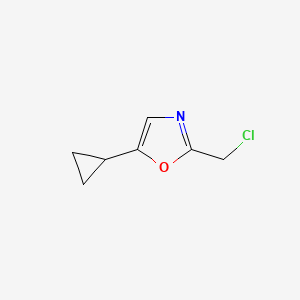
2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole
説明
“2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole” is a compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an oxazole ring substituted at the 2-position with a chloromethyl group and at the 5-position with a cyclopropyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups.
Chemical Reactions Analysis
Oxazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions . The chloromethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the chloromethyl and cyclopropyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .
科学的研究の応用
Synthesis of Extended Oxazoles
Patil and Luzzio (2016) describe how 2-(Halomethyl)-4,5-diphenyloxazoles serve as effective reactive scaffolds for synthetic elaboration, particularly for preparing a variety of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
Extended Heterocyclic Scaffolds
In a 2015 study, Patil, Luzzio, and Demuth developed new routes to 2, 4, 5-trisubstituted oxazoles, employing 2-Chloromethyl-4, 5-disubstituted oxazoles prepared by refining earlier methods. This approach is instrumental in constructing extended heterocyclic scaffolds (Patil, Luzzio, & Demuth, 2015).
Metalation and Synthesis of Cyclopropanes
Capriati, Florio, Luisi, and Rocchetti (2002) discovered that 2-Chloromethyl-2-oxazoline, when treated with strong bases, converts into trans-1,2,3-tris(oxazolinyl)cyclopropane, leading to more functionalized tris(oxazolinyl)cyclopropanes (Capriati et al., 2002).
Coordination Chemistry
Gómez, Muller, and Rocamora (1999) focused on the coordination chemistry of oxazoline ligands, highlighting the versatility of these ligands in transition metal-catalyzed asymmetric organic syntheses, including 4,5-Dihydro-1,3-oxazole derivatives (Gómez, Muller, & Rocamora, 1999).
Lithiation and Addition Reactions
Capriati et al. (2002) explored the addition of lithiated 2-(chloromethyl)-4,5-dihydro-1,3-oxazoles to nitrones, revealing insights into the stereoselective formation of oxazoles and their derivatives (Capriati et al., 2002).
Catalytic Synthesis
Shinde et al. (2022) reviewed the catalytic synthesis of 1,3-oxazole derivatives, emphasizing the importance of these heterocyclic compounds in various fields like medicinal, pharmaceutical, and agrochemical sciences (Shinde et al., 2022).
Preparation of Regioselective Oxazoles
Lee et al. (2004) described a highly regioselective process for forming 4-chloromethyl-1,3-oxazoles, providing insights into the regioselectivity of these compounds (Lee et al., 2004).
将来の方向性
The study of oxazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities . Future research could involve the synthesis and testing of “2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole” and related compounds for potential biological activities. Additionally, the development of more sustainable and efficient synthetic methods for oxazoles is a promising area of research .
作用機序
Target of Action
Similar compounds have been found to target specific proteins or enzymes in the body . For instance, Zolbetuximab, a related compound, targets CLDN18.2, a protein found in gastric or gastroesophageal junction (GEJ) adenocarcinoma .
Mode of Action
Related compounds often interact with their targets by binding to them, thereby inhibiting their function . For example, ALS-8112, a related compound, inhibits the viral RNA polymerase, thereby preventing the replication of the virus .
Biochemical Pathways
For instance, organic acids, which share some structural similarities with the compound , are known to permeate cell membranes and alter proton and anion concentrations in the cytoplasm .
Pharmacokinetics
Two-compartment pharmacokinetic models are often used to describe the adme properties of similar compounds .
Result of Action
Related compounds often result in the inhibition of specific proteins or enzymes, leading to various downstream effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
生化学分析
Biochemical Properties
2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules through covalent bonding, primarily targeting nucleophilic sites such as amino, hydroxyl, and thiol groups. This compound is known to inhibit certain enzymes by forming stable adducts, thereby altering their catalytic activity. For instance, it can interact with glutathione S-transferase, leading to the formation of glutathione conjugates that are subsequently metabolized and excreted .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. At lower concentrations, it may induce cellular stress responses, activating pathways such as the MAPK/ERK pathway. At higher concentrations, it can cause cytotoxicity by disrupting cellular membranes and inducing apoptosis. Additionally, this compound has been shown to affect the expression of genes involved in detoxification and stress response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can alkylate DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes. It also inhibits enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under controlled conditions but can degrade over time, especially in the presence of light and moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that prolonged exposure can result in adaptive responses, such as increased expression of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, it can cause significant adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxicity. Animal studies have also highlighted the potential for this compound to induce oxidative stress and inflammation at high doses .
Metabolic Pathways
This compound is metabolized through both phase I and phase II metabolic pathways. In phase I metabolism, it undergoes oxidation and hydrolysis, primarily mediated by cytochrome P450 enzymes. Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, which increase the compound’s hydrophilicity and facilitate its excretion. These metabolic processes can influence the compound’s pharmacokinetics and toxicity profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. Its distribution is also influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to different cellular compartments, including the nucleus, cytoplasm, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a chloromethyl group may facilitate its accumulation in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis .
特性
IUPAC Name |
2-(chloromethyl)-5-cyclopropyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEWMMYBZYLLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225058-34-3 | |
| Record name | 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



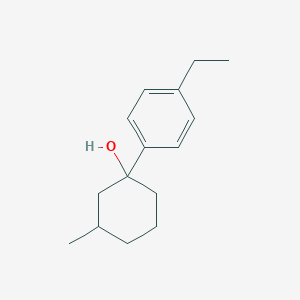
![3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1376675.png)
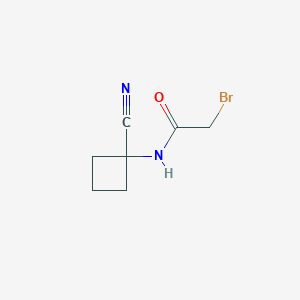
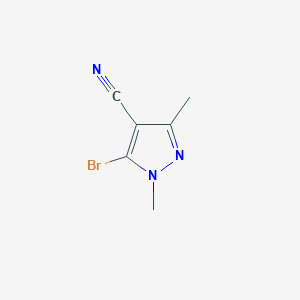
![7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1376681.png)



![3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1376686.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)
